molecular formula C13H14ClNO B8371036 4-(7-Chloroquinolin-4-yl)butan-1-ol

4-(7-Chloroquinolin-4-yl)butan-1-ol

Cat. No. B8371036
M. Wt: 235.71 g/mol
InChI Key: UFSQCFKIAODMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Chloroquinolin-4-yl)butan-1-ol is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(7-Chloroquinolin-4-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(7-Chloroquinolin-4-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

4-(7-chloroquinolin-4-yl)butan-1-ol

InChI

InChI=1S/C13H14ClNO/c14-11-4-5-12-10(3-1-2-8-16)6-7-15-13(12)9-11/h4-7,9,16H,1-3,8H2

InChI Key

UFSQCFKIAODMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)CCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(7-chloroquinolin-4-yl)butyn-1-ol (1 g) was dissolved in ethanol (25 mL) in a Parr hydrogenation bottle and platinum (IV) oxide [Adams' Catalyst] (100 mg) was added. The Parr bottle was placed on a Parr hydrogenation apparatus and the solution hydrogenated at 50 psi for 2 hours after which time the starting material had been judged to be consumed by TLC. The spent catalyst was removed by filtration through a Celite pad and the pad carefully washed with more ethanol. The combined filtrates were evaporated in vacuo and the residue purified by flash chromatography on silica gel (ethyl acetate; then ethyl acetate:methanol, 95:5) to give the title compound (500 mg).
Name
4-(7-chloroquinolin-4-yl)butyn-1-ol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

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